molecular formula C11H13ClN2O3 B1393211 tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate CAS No. 294659-72-6

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

Cat. No. B1393211
M. Wt: 256.68 g/mol
InChI Key: BBWRRFRNWSKWFU-UHFFFAOYSA-N
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Description

“tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring are a tert-butyl carbamate group and a formyl group .


Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is also an inhibitor of CYP1A2 and CYP2C19 . Its water solubility is calculated to be 0.212 mg/ml .

Scientific Research Applications

Preparation and Reaction Studies

Research has investigated the preparation and reaction properties of compounds similar to tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate. For instance, the study by Padwa et al. (2003) explored the preparation and Diels‐Alder reaction of related compounds, shedding light on the behavior of such carbamates in organic synthesis (Padwa, Brodney, & Lynch, 2003).

Synthesis and Manufacturing Processes

Significant work has been done in developing practical and scalable synthesis methods for tert-Butyl carbamates. Li et al. (2012) described an efficient synthesis of a tert-Butyl carbamate, which is an intermediate in the manufacture of specific inhibitors (Li et al., 2012).

Chemical Structure Analysis

The characterization of the chemical structure of tert-Butyl carbamates has been a subject of research as well. Aouine et al. (2016) utilized 2D Heteronuclear NMR Experiments to characterize the structure of a tert-butyl carbamate compound, providing insights into the molecular structure and properties of such compounds (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).

Application in Catalysis and Synthesis

The use of tert-Butyl carbamates in catalysis and synthesis processes has been a focus area. For example, Kühn et al. (2002) discussed the catalytic application of Lewis base adducts involving tert-butyl groups in olefin epoxidation catalysis (Kühn, Xue, Al-Ajlouni, Santos, Zang, Romão, Eickerling, & Herdtweck, 2002).

Biosynthesis and Biotechnological Applications

There is also interest in the biosynthesis of tert-Butyl carbamates for pharmaceutical applications. Liu et al. (2018) conducted a study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for certain drugs, using carbonyl reductase from Rhodosporidium toruloides (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)4-5-8(12)13-9/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWRRFRNWSKWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679632
Record name tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-chloro-3-formylpyridin-2-ylcarbamate

CAS RN

294659-72-6
Record name tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(6-chloro-3-formylpyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The reaction apparatus was dried by heating, and the reaction was carried out under argon with stirring. 15 g (65.6 mmol) of tert-butyl (6-chloropyridin-2-yl)carbamate (Example 24A) and 19 g (164 mmol) of 1,2-bis(dimethylamino)ethane were initially charged in 270 ml of THF and cooled to −78° C. 102.5 ml (164 mmol) of butyllithium (1.6N) were added dropwise. After the dropwise addition had ended, the reaction was slowly warmed to −10° C. and kept at −10° C. for 2 h. The mixture was then once more cooled to −78° C., and 10 ml (131 mmol) of DMF were added. The reaction was slowly warmed to RT, the reaction mixture was added to 1 l of ethyl acetate and 350 ml of 1N hydrochloric acid and stirred for 15 min and the organic phase was separated off. The organic phase was washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated on a rotary evaporator. Diethyl ether was added to the residue, and the solid was filtered off with suction and dried. This gave 12.3 g (73% of theory) of the product as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
102.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction apparatus was dried by heating, and the reaction was carried out under argon and with stirring. 15 g (65.6 mmol) of tert-butyl(6-chloropyridin-2-yl)carbamate (Example 3A) and 19 g (164 mmol) of 1,2-bis(dimethylamino)ethane were initially charged in 270 ml of THF and cooled to −78° C. 102.5 ml (164 mmol) of butyllithium (1.6 N) were added dropwise. After the end of the dropwise addition, the reaction was slowly warmed to −10° C. and kept at −10° C. for 2 h. The mixture was then once more cooled to −78° C., and 10 ml (131 mmol) of DMF were added. The reaction was slowly warmed to RT, the reaction mixture was added to 1 l of ethyl acetate and 350 ml of 1 N hydrochloric acid and stirred for 15 min, and the organic phase was separated off. The organic phase was washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated on a rotary evaporator. Diethyl ether was added to the residue and the solid was filtered off with suction and dried. This gave 12.3 g (73% of theory) of the product as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
102.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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